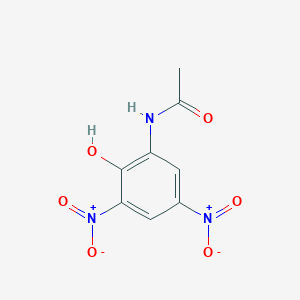
Benzoic acid, 4-(1-piperidinyl)-, butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Benzoic acid, 4-(1-piperidinyl)-, butyl ester”, also known as “Butyl 4-(1-piperidinyl)benzoate”, is a chemical compound with the molecular formula C16H23NO2 . It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-(1-piperidinyl)-, butyl ester” consists of a benzoic acid moiety, a piperidine ring, and a butyl ester group . The exact spatial arrangement of these groups would depend on the specific synthesis pathway and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For “Benzoic acid, 4-(1-piperidinyl)-, butyl ester”, we can expect it to have properties typical of esters and amines. For example, it may have a certain degree of polarity due to the polar carbonyl group in the ester and the polar amine group in the piperidine ring. Its exact boiling point, melting point, and other physical properties would need to be determined experimentally .科学研究应用
Application in Food and Pharmaceuticals
Benzoic acid and its derivatives, including esters like 4-(1-piperidinyl)-, butyl ester, are significant in the food industry and pharmaceuticals. They are present in plant and animal tissues and produced by microorganisms. These compounds, including salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, serve as antibacterial and antifungal preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use make them common in the environment, being found in water, soil, and air, leading to high human exposure. The review by del Olmo, Calzada, & Nuñez (2017) provides an extensive overview of the presence, use, metabolism, and potential public health concerns of benzoic acid and its derivatives.
Synthesis and Chemical Transformation
The compound 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester, prepared from serine and terminal acetylenes, undergoes Claisen rearrangement to produce piperidine derivatives. This synthesis method is a general route to optically pure piperidines with substituents alpha to nitrogen and leads to versatile intermediates for a broad range of amines containing a substituted piperidine subunit. This process is elaborated by Acharya & Clive (2010).
Bioactive Compounds in Piper Species
Piper species contain several benzoic acid derivatives, including 4-(1-piperidinyl)-, butyl ester. Compounds from Piper glabratum and P. acutifolium have shown significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. The study by Flores et al. (2008) highlights the potential of these compounds in developing new antiparasitic agents.
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, benzoic acid derivatives are employed. For instance, benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester was used for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which were subsequently employed for cyclopolymerization of 1,6-heptadiynes. This process, detailed by Mayershofer, Nuyken, & Buchmeiser (2006), illustrates the compound's relevance in creating complex polymeric structures.
Medical Research and Therapeutics
Benzoic acid derivatives, including 4-(1-piperidinyl)-, butyl ester, are also involved in medical research and therapeutic applications. For example, their role in the metabolism of novel antidepressants, like Lu AA21004, involves the formation of various metabolites, including benzoic acid derivatives. The metabolism process and implications for drug development are discussed in-depth by Hvenegaard et al. (2012).
安全和危害
属性
IUPAC Name |
butyl 4-piperidin-1-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-13-19-16(18)14-7-9-15(10-8-14)17-11-5-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPWZFFPQGSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385570 |
Source


|
| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
CAS RN |
132884-54-9 |
Source


|
| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)


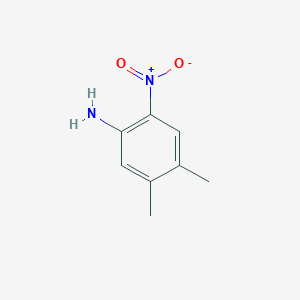
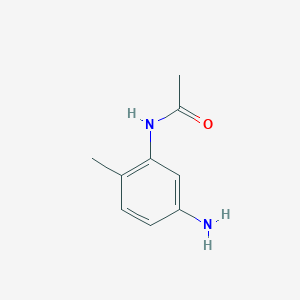


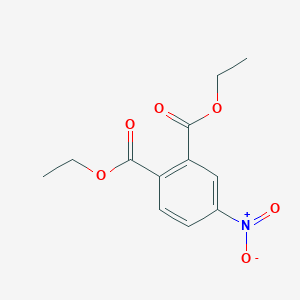
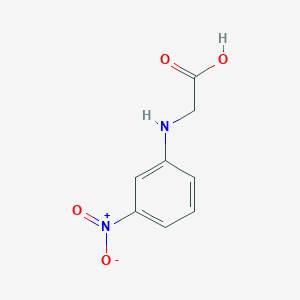
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

